molecular formula C26H25N3O3S2 B11336951 N-(2-ethyl-6-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11336951
M. Wt: 491.6 g/mol
InChI Key: BBMNPFKCFMMLNG-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonyl group, a phenyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and imidazole groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzenesulfonyl and imidazole groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C26H25N3O3S2/c1-3-19-14-10-11-18(2)23(19)27-22(30)17-33-25-26(34(31,32)21-15-8-5-9-16-21)29-24(28-25)20-12-6-4-7-13-20/h4-16H,3,17H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

BBMNPFKCFMMLNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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